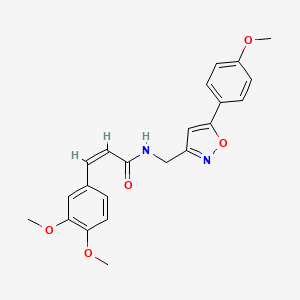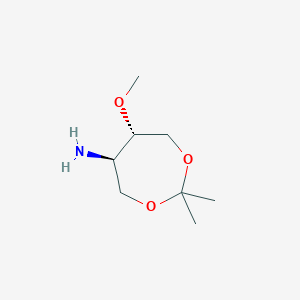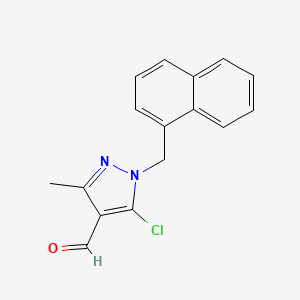
5-クロロ-3-メチル-1-(ナフタレン-1-イルメチル)ピラゾール-4-カルバルデヒド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-3-methyl-1-(naphthalen-1-ylmethyl)pyrazole-4-carbaldehyde is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a chloro group at the 5-position, a methyl group at the 3-position, and a naphthalen-1-ylmethyl group at the 1-position of the pyrazole ring, with a carbaldehyde group at the 4-position.
科学的研究の応用
5-Chloro-3-methyl-1-(naphthalen-1-ylmethyl)pyrazole-4-carbaldehyde has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various pyrazole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Medicine: The compound and its derivatives are investigated for potential therapeutic applications, such as inhibitors of specific enzymes or receptors involved in disease pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as dyes and pigments.
作用機序
Target of Action
The primary targets of 5-Chloro-3-methyl-1-(naphthalen-1-ylmethyl)pyrazole-4-carbaldehyde are currently unknown. The compound is a relatively new entity and research into its specific targets is ongoing .
Mode of Action
It is known that the compound can participate in various chemical reactions, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the function of its targets, leading to changes in cellular processes .
Biochemical Pathways
Given its chemical structure and reactivity, it is plausible that the compound could interact with pathways involving aromatic compounds and halogens .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5-Chloro-3-methyl-1-(naphthalen-1-ylmethyl)pyrazole-4-carbaldehyde are not yet fully characterized. As a small, lipophilic molecule, it is likely to be well absorbed and distributed throughout the body. Its metabolism and excretion would depend on its specific interactions with enzymes and transporters .
Result of Action
Given its potential to participate in various chemical reactions, it could potentially alter the function of proteins or other cellular components, leading to changes in cellular processes .
Action Environment
The action, efficacy, and stability of 5-Chloro-3-methyl-1-(naphthalen-1-ylmethyl)pyrazole-4-carbaldehyde can be influenced by various environmental factors. For instance, the pH and temperature of the environment could affect the compound’s reactivity and stability. Additionally, the presence of other chemicals or biological entities could influence the compound’s interactions with its targets .
生化学分析
Biochemical Properties
5-Chloro-3-methyl-1-(naphthalen-1-ylmethyl)pyrazole-4-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and function .
Cellular Effects
The effects of 5-Chloro-3-methyl-1-(naphthalen-1-ylmethyl)pyrazole-4-carbaldehyde on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate signaling pathways by interacting with key signaling molecules, leading to altered cellular responses. Additionally, it can affect gene expression by binding to transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes .
Molecular Mechanism
At the molecular level, 5-Chloro-3-methyl-1-(naphthalen-1-ylmethyl)pyrazole-4-carbaldehyde exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound can influence gene expression by interacting with DNA or RNA, leading to changes in the transcriptional and translational processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chloro-3-methyl-1-(naphthalen-1-ylmethyl)pyrazole-4-carbaldehyde can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, which may be beneficial or detrimental depending on the context .
Dosage Effects in Animal Models
The effects of 5-Chloro-3-methyl-1-(naphthalen-1-ylmethyl)pyrazole-4-carbaldehyde vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At higher doses, it can cause toxic or adverse effects, including cellular damage or organ toxicity. Threshold effects are often observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing harm .
Metabolic Pathways
5-Chloro-3-methyl-1-(naphthalen-1-ylmethyl)pyrazole-4-carbaldehyde is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to the production of various metabolites. These interactions can affect the overall metabolic flux and alter the levels of specific metabolites within the cell. The compound’s metabolism is crucial for understanding its pharmacokinetics and potential therapeutic applications .
Transport and Distribution
The transport and distribution of 5-Chloro-3-methyl-1-(naphthalen-1-ylmethyl)pyrazole-4-carbaldehyde within cells and tissues are essential for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to particular compartments or organelles, influencing its activity and function. The distribution of the compound within tissues can also affect its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 5-Chloro-3-methyl-1-(naphthalen-1-ylmethyl)pyrazole-4-carbaldehyde is critical for its activity. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. This localization can enhance or inhibit its activity, depending on the context. Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action and potential therapeutic applications .
準備方法
The synthesis of 5-Chloro-3-methyl-1-(naphthalen-1-ylmethyl)pyrazole-4-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 3-methyl-1-(naphthalen-1-ylmethyl)pyrazole-4-carbaldehyde with a chlorinating agent such as phosphorus oxychloride (POCl3) in the presence of a base. The reaction is typically carried out under reflux conditions to ensure complete chlorination at the 5-position .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
5-Chloro-3-methyl-1-(naphthalen-1-ylmethyl)pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields the corresponding carboxylic acid, while reduction yields the primary alcohol.
類似化合物との比較
5-Chloro-3-methyl-1-(naphthalen-1-ylmethyl)pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: This compound has a phenyl group instead of a naphthalen-1-ylmethyl group, which may affect its chemical reactivity and biological activity.
3-Methyl-1-(naphthalen-1-ylmethyl)pyrazole-4-carbaldehyde:
The uniqueness of 5-Chloro-3-methyl-1-(naphthalen-1-ylmethyl)pyrazole-4-carbaldehyde lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to other pyrazole derivatives.
特性
IUPAC Name |
5-chloro-3-methyl-1-(naphthalen-1-ylmethyl)pyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c1-11-15(10-20)16(17)19(18-11)9-13-7-4-6-12-5-2-3-8-14(12)13/h2-8,10H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHWGTZCFCCXPKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=O)Cl)CC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[[(1S,5R)-6-Oxabicyclo[3.2.1]oct-3-en-2-yl]methyl]prop-2-enamide](/img/structure/B2505148.png)

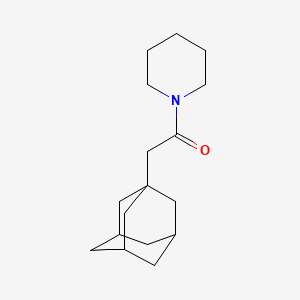
![1-{4-[(5-Methylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-phenoxyethan-1-one](/img/structure/B2505155.png)
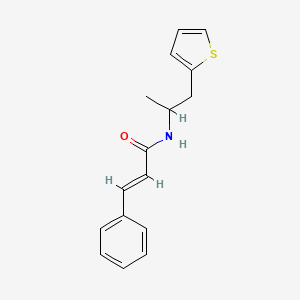
![7-[4-(Trifluoromethoxy)phenyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one](/img/structure/B2505157.png)
![6,8-Dibromoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2505158.png)
![1-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide](/img/structure/B2505159.png)
![N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-methylethanediamide](/img/structure/B2505161.png)
![N-(6-methoxy-1,3-benzothiazol-2-yl)-4-{4-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]phenoxy}benzamide](/img/structure/B2505165.png)

![2-{[(2H-1,3-benzodioxol-5-yl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B2505168.png)
